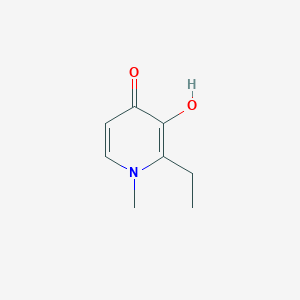
1-ベンジルピペリジン-2,3-ジオン
説明
1-Benzylpiperidine-2,3-dione is a heterocyclic organic compound that features a piperidine ring substituted with a benzyl group and two keto groups at positions 2 and 3.
科学的研究の応用
1-Benzylpiperidine-2,3-dione has several applications in scientific research:
作用機序
Target of Action
1-Benzylpiperidine-2,3-dione is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, donepezil, a drug containing a piperidine nucleus, is a selective acetylcholinesterase inhibitor .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways . For example, donepezil, a piperidine derivative, is used in the management of Alzheimer’s disease, a neurodegenerative disorder characterized by the loss of cholinergic neurons and diminished levels of the neurotransmitter acetylcholine .
Pharmacokinetics
Donepezil, a piperidine derivative, has an oral bioavailability of 100% and a biological half-life of about 70 hours . It can easily cross the blood-brain barrier , which is crucial for its effectiveness in treating neurodegenerative disorders.
Result of Action
Piperidine derivatives have been associated with a variety of biological and pharmacological activities . For instance, donepezil, a piperidine derivative, is known to inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and improving cognitive function in Alzheimer’s disease patients .
生化学分析
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, donepezil, a piperidine derivative, is a selective acetylcholinesterase inhibitor
Cellular Effects
Some piperidine derivatives have been found to have effects on various types of cells and cellular processes . For example, donepezil, a piperidine derivative, is used in the management of Alzheimer’s disease (AD), indicating its influence on neuronal cells .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways
Subcellular Localization
Recent advances in machine learning and proteomics have made great contributions to predicting protein subcellular localization . These techniques could potentially be applied to study the subcellular localization of 1-Benzylpiperidine-2,3-dione.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzylpiperidine-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of N-benzyl-2,3-dioxopiperidine precursors. This reaction typically requires the use of strong acids or bases as catalysts and is conducted under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of 1-benzylpiperidine-2,3-dione may involve the use of palladium-catalyzed hydrogenation reactions. This method is advantageous due to its scalability and efficiency. The reaction conditions often include the use of palladium on carbon as a catalyst, hydrogen gas, and an appropriate solvent such as ethanol or methanol .
化学反応の分析
Types of Reactions: 1-Benzylpiperidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of 1-benzylpiperidine-2,3-diol.
Substitution: Formation of various substituted piperidine derivatives.
類似化合物との比較
Donepezil: A selective acetylcholinesterase inhibitor with a similar piperidine structure.
Piperidine-2,6-dione derivatives: These compounds share the piperidine core and exhibit similar chemical properties.
Uniqueness: 1-Benzylpiperidine-2,3-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical reactivity and potential biological activity compared to other piperidine derivatives .
特性
IUPAC Name |
1-benzylpiperidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCASZOHZLUBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=O)N(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551300 | |
| Record name | 1-Benzylpiperidine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111492-69-4 | |
| Record name | 1-(Phenylmethyl)-2,3-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111492-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzylpiperidine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpiperidine-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




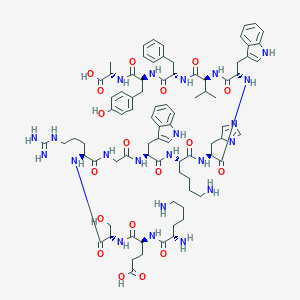

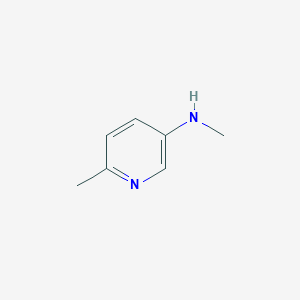
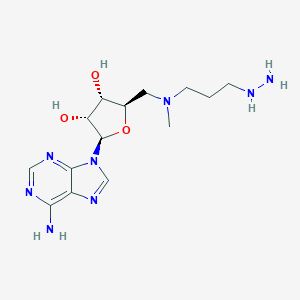


![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B37832.png)
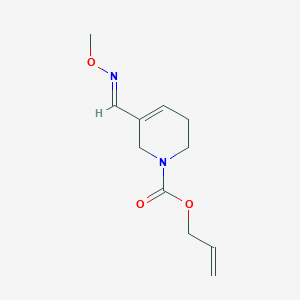
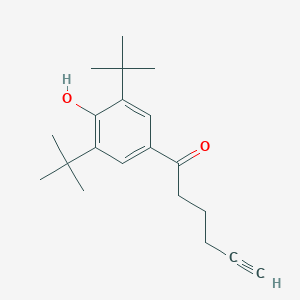

![2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,R*)]-(9CI)](/img/structure/B37846.png)
